[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is a useful research compound. Its molecular formula is C4H3F3N2O2 and its molecular weight is 168.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Studies
1,2,4-Oxadiazoles, including derivatives similar to "[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol," have been the subject of photochemical studies. These compounds exhibit interesting behaviors under UV irradiation, such as ring-photoisomerization and competing ring contraction-ring expansion routes. Such processes are pivotal in understanding the photostability and photochemical pathways of these heterocycles, which can be applied in designing photoresponsive materials and understanding their behavior in various environments (Buscemi et al., 2002).
Synthesis Methodologies
The synthesis and reactivity of 1,2,4-oxadiazoles have been extensively studied. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions leads to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the versatility of oxadiazole derivatives in synthesizing a wide range of heterocyclic compounds (Reitz & Finkes, 1989). Additionally, the synthesis of 3,5,5-Trisubstituted 4-Hydroxy-4H,5H-1,2,4-oxadiazoles through the condensation of N-Hydroxyamidoximes and Ketones or Aldehydes under mild conditions opens up pathways for creating new pharmaceuticals and functional materials (Liu et al., 2015).
Crystal Packing and Non-Covalent Interactions
The crystal packing of 1,2,4-oxadiazole derivatives is significantly influenced by non-covalent interactions, such as lone pair-π interaction and halogen bonding. These interactions play a crucial role in the supramolecular architectures of these compounds, affecting their stability, reactivity, and potential applications in materials science (Sharma et al., 2019).
Mechanism of Action
Target of Action
It is known that the compound shows activity against multiple stages of the plasmodium life cycle , suggesting that it may target proteins or enzymes essential to the parasite’s survival and reproduction.
Mode of Action
Preliminary studies suggest that it could be affecting multiple processes in the parasitic digestive vacuole, with the possibility of a novel target at play in the organelles associated with it .
Pharmacokinetics
The compound has been reported to display high microsomal metabolic stability , which could potentially enhance its bioavailability.
Result of Action
It has been reported to demonstrate in vivo efficacy in a plasmodium berghei-infected mouse model at a 4 × 50 mg·kg–1 oral dose , indicating that it can effectively inhibit the growth and reproduction of the Plasmodium parasite.
Properties
IUPAC Name |
[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJPDRLQJPUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.